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molecular formula C9H10O2 B1675977 M-Tolyl acetate CAS No. 122-46-3

M-Tolyl acetate

Cat. No. B1675977
M. Wt: 150.17 g/mol
InChI Key: OTGAHJPFNKQGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217697B2

Procedure details

A suspension of m-tolyl acetate (583 mg), N-bromosuccinimide (691 mg) and α,α′-azobis(isobutyronitrile) (13 mg) in tetrachloromethane (10 mL) was refluxed for 1 hour. The reaction mixture was cooled to room temperature, and the insoluble material was removed by filtration. The filtrate was concentrated to give the title compound (893 mg).
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[Br:12]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][Br:12])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
583 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1)C
Name
Quantity
691 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
13 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 893 mg
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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